2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide

Catalog No.
S547984
CAS No.
1224887-10-8
M.F
C20H23ClN6O2
M. Wt
414.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-y...

CAS Number

1224887-10-8

Product Name

2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide

IUPAC Name

2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide

Molecular Formula

C20H23ClN6O2

Molecular Weight

414.9 g/mol

InChI

InChI=1S/C20H23ClN6O2/c1-12(2)27-19(9-13(3)25-27)24-18-10-17(15(21)11-22-18)23-16-8-6-5-7-14(16)20(28)26-29-4/h5-12H,1-4H3,(H,26,28)(H2,22,23,24)

InChI Key

BVAHPPKGOOJSPU-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2256098; GSK 2256098; GSK-2256098; GTPL7939; GTPL-7939; GTP L7939.

Canonical SMILES

CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C

Description

The exact mass of the compound Gsk2256098 is 414.1571 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

In Vitro Studies of GSK2256098

Laboratory studies have shown that GSK2256098 can inhibit the growth and survival of various cancer cell lines, including those from pancreatic ductal adenocarcinoma, glioblastoma, and ovarian cancer [, , ]. These studies suggest that GSK2256098 may have potential as an anticancer agent.

  • A study published in Cell Cycle in 2014 found that GSK2256098 inhibited the proliferation, motility, and survival of pancreatic cancer cells [].
  • A 2017 study published in Molecular Cancer Therapeutics reported that GSK2256098 treatment induced apoptosis (cell death) in glioblastoma cells [].

Clinical Trials of GSK2256098

While the initial results from laboratory studies are promising, more research is needed to determine the effectiveness and safety of GSK2256098 in humans. Clinical trials are ongoing to evaluate the drug in patients with different types of cancer [, ].

  • GSK2256098 is a potent and selective inhibitor of Focal Adhesion Kinase (FAK) [].
  • It was developed by GlaxoSmithKline (GSK) [].
  • FAK is a protein involved in cell signaling pathways that regulate cell growth, survival, and migration. Inhibiting FAK is thought to be a promising strategy for cancer therapy [].

Molecular Structure Analysis

  • The exact structure of GSK2256098 is not publicly available. However, it is known to be a small molecule with a molecular weight of around 415 [].
  • Structural information suggests it belongs to a class of compounds called ATP-competitive kinase inhibitors []. These inhibitors bind to the ATP-binding pocket of enzymes, preventing them from functioning properly.

Chemical Reactions Analysis

  • The specific synthesis of GSK2256098 is not publicly available due to commercial confidentiality.
  • As an ATP-competitive inhibitor, it likely interacts with FAK through non-covalent bonding in the ATP-binding pocket [].
  • Further information on specific reactions involving GSK2256098 is limited due to its ongoing research phase.

Physical And Chemical Properties Analysis

  • Limited data exists on the specific physical and chemical properties of GSK2256098.
  • However, being a small molecule, it is likely to be soluble in organic solvents like DMSO [].
  • GSK2256098 inhibits FAK activity by targeting the phosphorylation site of FAK, tyrosine (Y) 397 [, ].
  • FAK phosphorylation is a crucial step in its activation, and by blocking this, GSK2256098 disrupts FAK signaling pathways that promote cancer cell growth and survival [].
  • GSK2256098 is currently under investigation in clinical trials, and its safety profile in humans is still being established [].
  • Preclinical studies suggest acceptable tolerability at specific dosages [].
  • More data is needed to fully understand the potential side effects and interactions with other medications.

Please note:

  • Due to the ongoing research phase of GSK2256098, information on some aspects like chemical reactions and specific properties is limited.
  • Further research is needed to fully understand the efficacy and safety profile of this compound as a potential cancer treatment.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

414.1571017 g/mol

Monoisotopic Mass

414.1571017 g/mol

Heavy Atom Count

29

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R7O0O4110G

Wikipedia

GSK2256098

Dates

Modify: 2023-08-15
1: Thanapprapasr D, Previs RA, Hu W, Ivan C, Armaiz-Pena GN, Dorniak PL, Hansen
2: Zhang J, He DH, Zajac-Kaye M, Hochwald SN. A small molecule FAK kinase
3: Schultze A, Fiedler W. Clinical importance and potential use of small molecule

Explore Compound Types